

Beryllium-7 formation from cosmic ray spallation of nitrogen and oxygen

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Compound of Interest

Compound Name: Beryllium-7

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An In-depth Technical Guide on the Formation of **Beryllium-7** from Cosmic Ray Spallation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beryllium-7 (^7Be) is a naturally occurring radionuclide with a half-life of approximately 53.3 days.[1][2] It is predominantly formed in the Earth's atmosphere through a process known as cosmic ray spallation.[2][3][4] This guide provides a detailed technical overview of the core mechanisms behind ^7Be formation, focusing on the interaction of cosmic rays with atmospheric nitrogen and oxygen.

Cosmic ray spallation involves high-energy cosmic ray particles impacting the nuclei of atmospheric gases, causing them to fragment, or "spall".[4][5][6] This process is the primary source of several light elements in the atmosphere, including ^7Be . [3][4] Understanding the production rates, influencing factors, and measurement protocols of ^7Be is crucial for its application as a tracer in various environmental and atmospheric studies, such as tracking air mass movements and aerosol deposition.[1]

This document details the characteristics of cosmic rays, the nuclear physics of the spallation reaction, quantitative data on production rates and cross-sections, and the experimental methodologies used to measure atmospheric ^7Be .

The Instigators: Primary and Secondary Cosmic Rays

The formation of ^7Be is initiated by cosmic rays, which are highly energetic particles originating from galactic sources like supernovae, as well as from our own sun.^{[7][8]} These can be categorized into two types: primary and secondary.

2.1 Primary Cosmic Rays Primary cosmic rays are those that originate from outside Earth's atmosphere.^{[7][9]} Their composition is dominated by protons and atomic nuclei that have been stripped of their electrons.

- Protons (Hydrogen Nuclei): Constitute approximately 90% of primary cosmic rays.^[7]
- Alpha Particles (Helium Nuclei): Make up about 9% of the incoming flux.^[7]
- Heavier Nuclei (HZE Ions): The remaining 1% consists of the nuclei of heavier elements.^[7]

These particles travel through space at nearly the speed of light, possessing energies that can range from millions (MeV) to billions (GeV) of electron volts and beyond.^{[10][11]}

2.2 Secondary Cosmic Rays When primary cosmic rays enter the Earth's atmosphere, they collide with the nuclei of atmospheric gases, primarily nitrogen and oxygen.^[7] This initial interaction produces a cascade of lower-energy particles known as an "air shower" or secondary cosmic rays.^{[7][11]} This shower includes:

- Neutrons
- Protons
- Pions
- Muons
- Electrons and photons

It is predominantly the secondary neutrons and protons within this cascade that possess the optimal energy range to induce spallation reactions in other atmospheric nuclei, leading to the

formation of ^7Be .^{[8][11]}

The Core Mechanism: Nuclear Spallation

Nuclear spallation is a high-energy nuclear reaction in which a target nucleus is struck by a particle with sufficient energy to eject multiple nucleons (protons and neutrons) and other small fragments.^{[5][12][13]}

The process can be understood as a two-stage mechanism:

- **Intranuclear Cascade:** A fast-moving secondary proton or neutron (typically with energies from tens of MeV to several GeV) collides with a target nucleus (^{14}N or ^{16}O). This initiates a rapid series of collisions within the nucleus, ejecting high-energy particles in a process lasting about 10^{-22} seconds.^[5]
- **De-excitation (Evaporation):** The residual nucleus is left in a highly excited state. It returns to a more stable configuration by "evaporating" or emitting additional nucleons, alpha particles, or other light fragments over a slightly longer timescale of around 10^{-18} seconds.^[5] If the final residual nucleus is **Beryllium-7**, the spallation process is complete.

The primary reactions leading to ^7Be production in the atmosphere are:

- $^{14}\text{N}(\text{p}, \text{x})^7\text{Be}$
- $^{16}\text{O}(\text{p}, \text{x})^7\text{Be}$
- $^{14}\text{N}(\text{n}, \text{x})^7\text{Be}$
- $^{16}\text{O}(\text{n}, \text{x})^7\text{Be}$

Where (p, x) and (n, x) denote reactions induced by protons and neutrons, respectively, with 'x' representing the various ejected particles.

Quantitative Data on ^7Be Formation

The production and presence of ^7Be in the atmosphere have been quantified through numerous studies. The following tables summarize key data points.

Table 1: Physical Properties of **Beryllium-7**

Property	Value
Half-life	53.22 (6) days[2]
Decay Mode	Electron Capture (ϵ)[2]
Decay Product	Stable Lithium-7 (^7Li)[14]

| Gamma-ray Energy | 477.6 keV (emitted in ~10.4% of decays)[2] |

Table 2: Typical Composition of Primary Cosmic Rays

Component	Relative Abundance (%)
Protons	~90%[7]
Alpha Particles	~9%[7]
Carbon, Nitrogen, Oxygen Group	<1%

| Nuclei Heavier than Neon | <1%[7] |

Table 3: Atmospheric Production and Concentration of ^7Be

Parameter	Typical Value(s)	Notes
Global Average Production Rate	810 atoms/m ² /s[1]	Production is altitude and latitude-dependent.[1]
Production Altitude	~75% in the stratosphere, ~25% in the upper troposphere.[14]	Maximum production occurs at altitudes of 15-20 km.[14]
Average Tropospheric Concentration	1.2 - 12.5 mBq/m ³ [1][8]	Varies significantly with season, latitude, and atmospheric mixing.[8]

| Annual Deposition Flux | 0.25 - 3.04 Bq/m²/day[15] | Influenced by rainfall and atmospheric circulation.[15] |

Table 4: Representative Proton-Induced Spallation Cross-Sections for ⁷Be Production

Target Nucleus	Incident Proton Energy (MeV)	Cross-Section (millibarns, mb)
¹² C	~20 - 155	~10 - 20
¹⁶ O	156	~8.7
¹⁶ O	389	~9.5
¹⁶ O	2100	~10.1

Note: This table presents indicative values from various sources to illustrate the magnitude of the cross-sections. Cross-section is highly energy-dependent. Data for ¹⁶O derived from charge-changing cross-sections and fragmentation estimates.[16]

Experimental Protocols for ⁷Be Measurement

The detection and quantification of ⁷Be in the atmosphere rely on established methodologies for sample collection and radiological analysis.

5.1 Sample Collection

- **Atmospheric Aerosols:** High-volume air samplers are used to draw large quantities of air (e.g., ~1.5-2.0 m³/min) through a filter medium (such as glass fiber or cellulose filters).[17] [18] The ⁷Be, which rapidly attaches to aerosol particles upon formation, is trapped on the filter.[1] The sampling duration is typically 24 hours or longer to collect sufficient activity for analysis.[17]
- **Wet and Dry Deposition:** The total (bulk) depositional flux of ⁷Be is measured using rain collectors, which are typically large polyethylene drums or stainless steel containers left open to the atmosphere.[18][19][20] To prevent adsorption of ⁷Be onto the container walls, the collector is often pre-acidified with HCl, and stable beryllium and lead carriers are added to track chemical yield during processing.[18]

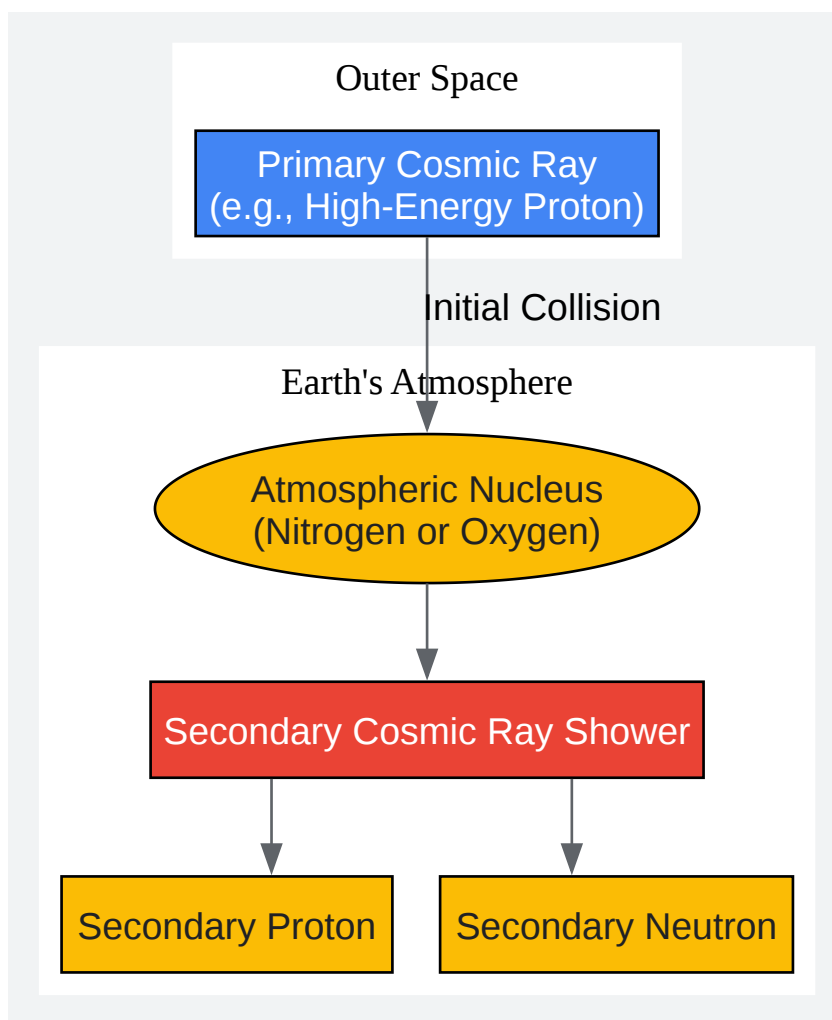
5.2 Radiometric Analysis

The primary method for quantifying ^7Be is high-resolution gamma-ray spectrometry.

- **Sample Preparation:** Air filters are typically folded or compressed into a standardized geometry (e.g., a petri dish or a small vial) to ensure reproducible counting efficiency. Water samples from deposition collectors are often evaporated or co-precipitated to concentrate the radionuclides before analysis.
- **Detection:** The sample is placed in a shielded counting chamber containing a High-Purity Germanium (HPGe) detector. The detector is cooled to liquid nitrogen temperatures to reduce thermal noise and improve energy resolution.
- **Quantification:** The detector measures the gamma rays emitted by the sample. ^7Be is identified and quantified by its characteristic gamma-ray emission at 477.6 keV.^[2] The area of this photopeak in the resulting spectrum is proportional to the activity of ^7Be in the sample.
- **Calibration and Calculation:** The detector's efficiency at 477.6 keV must be precisely determined using a calibrated multi-nuclide gamma source in the same geometry as the samples. The final activity concentration (in Bq/m³) or depositional flux (in Bq/m²) is calculated by correcting the measured activity for the volume of air sampled or the collection area, the detector efficiency, the gamma-ray intensity (10.44%), and radioactive decay back to the midpoint of the collection period.

Visualizations

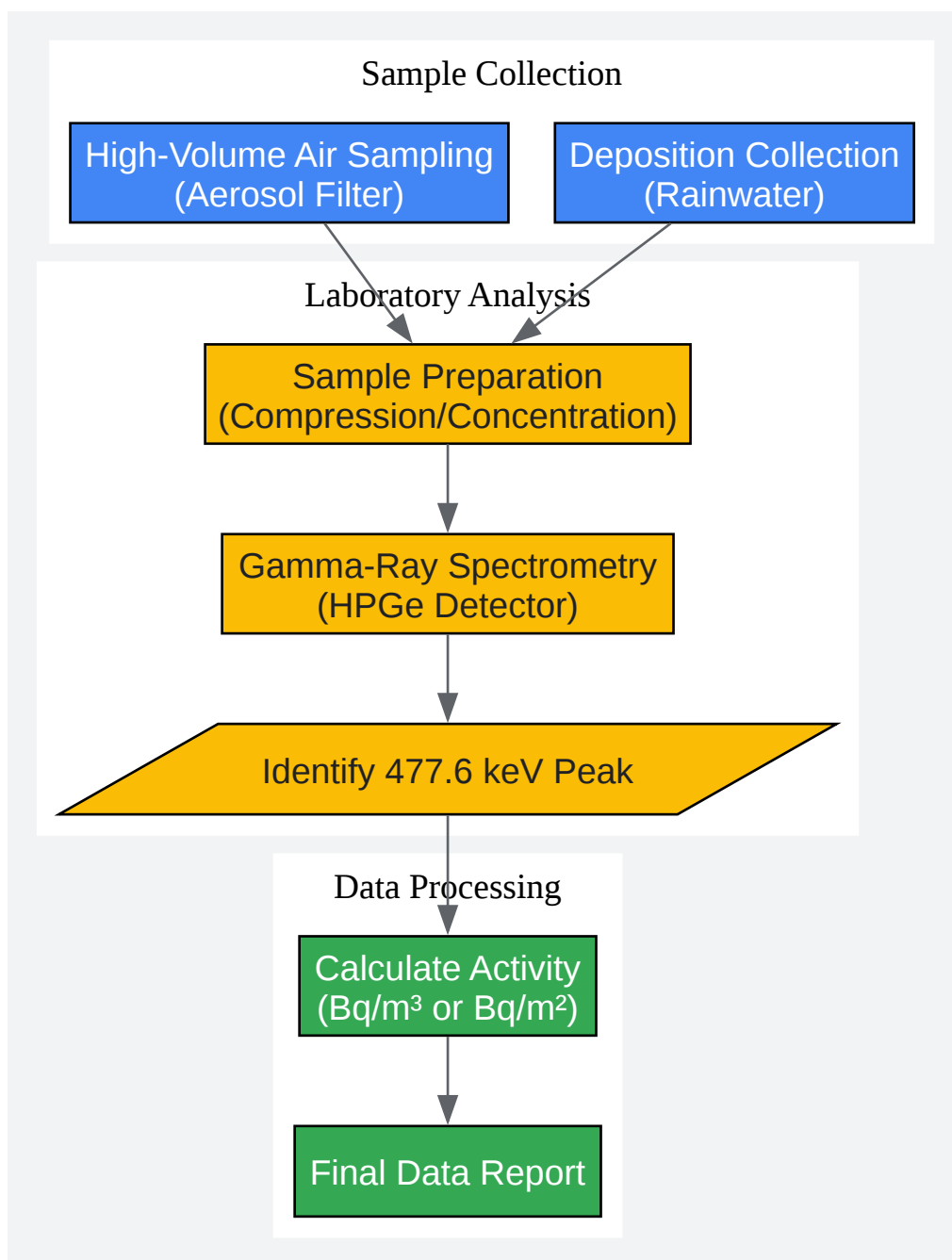
The following diagrams illustrate the key processes involved in ^7Be formation and measurement.



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Diagram 1: Simplified workflow of a cosmic ray air shower.

Diagram 2: The nuclear spallation pathway leading to ^7Be .



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Diagram 3: Standard experimental workflow for ^7Be measurement.

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